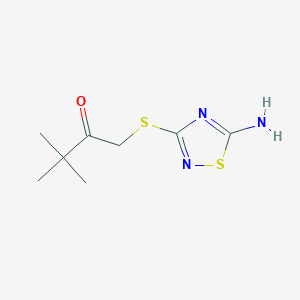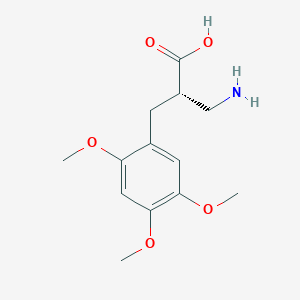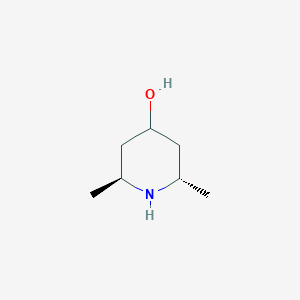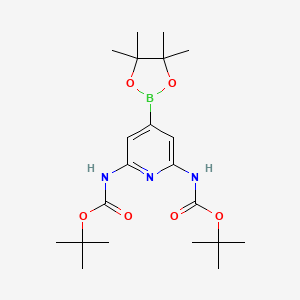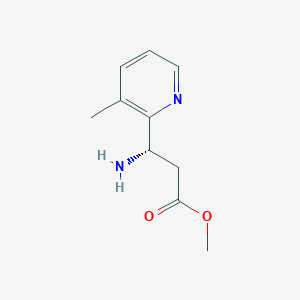![molecular formula C10H16N4 B12982189 (S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a piperidine ring fused to a pyrrolo[1,2-b]pyrazole moiety. The presence of multiple nitrogen atoms within its structure makes it an interesting candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine typically involves multi-step organic reactions One common approach includes the cyclization of pyrrole and pyrazine derivativesThe final step involves the formation of the spirocyclic structure under controlled conditions, such as the use of specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)-4’H,6’H-spiro[piperidine-4,5’-pyrrolo[1,2-b]pyrazol]-4’-amine: Similar spirocyclic structure with potential SHP2 inhibitory activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory properties.
Uniqueness
(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(5S)-spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-5-amine |
InChI |
InChI=1S/C10H16N4/c11-8-7-14-9(1-4-13-14)10(8)2-5-12-6-3-10/h1,4,8,12H,2-3,5-7,11H2/t8-/m1/s1 |
InChI Key |
WGDGZDHGXHEFBC-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNCCC12[C@@H](CN3C2=CC=N3)N |
Canonical SMILES |
C1CNCCC12C(CN3C2=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


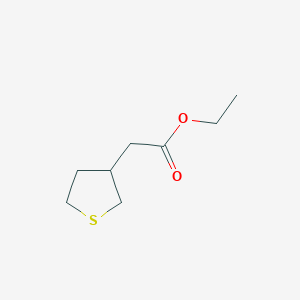





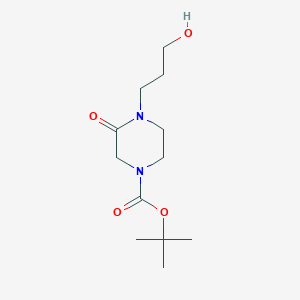
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
